1-(2-Bromo-4-ethylphenyl)thiourea
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Overview
Description
1-(2-Bromo-4-ethylphenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes. This compound, characterized by the presence of a bromine atom and an ethyl group on the phenyl ring, exhibits unique chemical properties that make it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-ethylphenyl)thiourea can be synthesized through the reaction of 2-bromo-4-ethylaniline with thiocyanate in the presence of a suitable catalyst. The reaction typically occurs in an aqueous medium under mild conditions, ensuring high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-ethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenylthioureas.
Scientific Research Applications
1-(2-Bromo-4-ethylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-ethylphenyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to various biological effects such as apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
- 1-(2-Chloro-4-ethylphenyl)thiourea
- 1-(2-Methyl-4-ethylphenyl)thiourea
- 1-(2-Fluoro-4-ethylphenyl)thiourea
Comparison: 1-(2-Bromo-4-ethylphenyl)thiourea is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
1263377-06-5 |
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Molecular Formula |
C9H11BrN2S |
Molecular Weight |
259.17 g/mol |
IUPAC Name |
(2-bromo-4-ethylphenyl)thiourea |
InChI |
InChI=1S/C9H11BrN2S/c1-2-6-3-4-8(7(10)5-6)12-9(11)13/h3-5H,2H2,1H3,(H3,11,12,13) |
InChI Key |
POXOKPZMLZXMEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC(=S)N)Br |
Origin of Product |
United States |
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